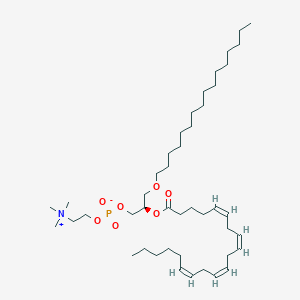

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine

概要

説明

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a bioactive phospholipid compound. It is a type of phosphatidylcholine where the alkyl group is specified as hexadecyl and the acyl group as arachidonoyl. This compound is known for its role in various biological processes and is a significant precursor in the biosynthesis of platelet-activating factor (PAF) C-16 .

準備方法

Synthetic Routes and Reaction Conditions: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lyso-PAF C-16 by a CoA-independent transacylase . The reaction typically involves the use of ethanol as a solvent and may include the addition of antioxidants like BHT to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product .

化学反応の分析

Types of Reactions: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, particularly at the arachidonoyl moiety, leading to the formation of hydroperoxides and other oxidative products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are typically used.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidative derivatives.

Hydrolysis: Lyso-PAF and free fatty acids.

科学的研究の応用

Chemical Properties and Mechanism of Action

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is synthesized through the acylation of lyso-PAF C-16 by a CoA-independent transacylase. This compound serves as a substrate for enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a crucial role in lipid metabolism and cell signaling pathways. It is involved in the biosynthesis of platelet-activating factor (PAF), a potent mediator of inflammation that increases vascular permeability .

Scientific Research Applications

The diverse applications of HAPC can be categorized into several key areas:

Biochemistry

- Substrate for Enzymatic Assays : HAPC is utilized as a substrate to study the activity of various enzymes, particularly Lp-PLA2. This application is crucial for understanding lipid metabolism and its implications in cardiovascular diseases.

- Cell Signaling Studies : This compound's role in cell signaling pathways has been extensively investigated, revealing its influence on membrane dynamics and cellular responses to external stimuli.

Pharmacology

- Anti-Cancer Research : HAPC has shown potential anti-cancer properties, particularly in inhibiting the proliferation and migration of leukemia and tumor cells. Its ability to modulate cellular signaling pathways makes it a candidate for further cancer therapeutics research.

- Inflammation Modulation : Given its role in PAF biosynthesis, HAPC is studied for its effects on inflammatory responses, which could lead to novel anti-inflammatory therapies .

Biotechnology

- Lipid-Based Drug Delivery Systems : HAPC is explored as a component in lipid-based formulations to enhance drug stability and bioavailability. Its unique structural properties facilitate the development of effective drug delivery systems .

- Model Compound for Lipid Research : Researchers use HAPC as a model compound to study lipid interactions and their biological implications, contributing to advancements in lipidomics .

Case Study 1: Enzymatic Activity Assessment

In a study examining the activity of Lp-PLA2 on HAPC, researchers found that the enzymatic conversion of HAPC leads to the production of lyso-PAF, highlighting its significance in lipid metabolism during granulocytic differentiation. The findings suggest that this compound could serve as a biomarker for certain hematological conditions.

Case Study 2: Anti-Cancer Properties

Research exploring the anti-cancer effects of HAPC demonstrated that treatment with this phospholipid resulted in reduced cell proliferation in various leukemia cell lines. The mechanism was attributed to its ability to interfere with key signaling pathways involved in cell growth and survival, indicating its potential as an adjunct therapy in cancer treatment .

作用機序

The mechanism of action of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine involves its role as a precursor in the biosynthesis of platelet-activating factor (PAF) C-16. The compound undergoes acylation through the action of CoA-independent transacylase, transforming lyso-PAF C-16 into PAF C-16 via the remodeling pathway . PAF C-16 is a potent mediator of inflammation and immune responses, acting on specific PAF receptors to exert its effects .

類似化合物との比較

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF):

1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with an oleoyl group at the sn-2 position.

Uniqueness: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct biological activities. The presence of the arachidonoyl group makes it a key player in the biosynthesis of bioactive lipids like PAF C-16, distinguishing it from other similar compounds .

生物活性

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (often referred to as plasmenyl-PC) is an ether-linked phospholipid that plays significant roles in cellular signaling and inflammation. Its unique structure, featuring a long-chain alkyl group and an arachidonic acid moiety, contributes to its biological activities, including its involvement in membrane dynamics and inflammatory responses.

Chemical Structure and Properties

This compound is characterized by:

- Alkyl Chain : Hexadecyl group (C16)

- Arachidonoyl Group : Arachidonic acid (C20:4) at the sn-2 position

- Phosphocholine Head Group

This structure allows it to interact with various cellular components, influencing membrane fluidity and signaling pathways.

1. Arachidonic Acid Release

One of the primary biological activities of this compound is its ability to release arachidonic acid upon stimulation. This process is crucial for the synthesis of bioactive lipids involved in inflammation and cell signaling. Studies have shown that upon activation, this compound can yield arachidonate and 1-O-alkyl-2-lyso-GPC, which may subsequently participate in the formation of platelet-activating factor (PAF) or other signaling molecules .

2. Interaction with Enzymes

The compound exhibits significant interactions with various enzymes:

- Lipoprotein-associated phospholipase A2 (Lp-PLA2) : It serves as a substrate for Lp-PLA2, which preferentially hydrolyzes oxidized phospholipids over standard phospholipids. Notably, the activity of Lp-PLA2 towards this compound is lower compared to other PAF analogs .

3. Role in Inflammation

The compound has been implicated in mediating inflammatory responses. It acts as a precursor for various lipid mediators that modulate inflammation. For instance, it can enhance neutrophil activation and contribute to the formation of neutrophil extracellular traps (NETs), which are important in the immune response .

Case Study 1: Neutrophil Activation

In a study examining the effects of this compound on human peripheral blood neutrophils, it was found that stimulation with phorbol myristate acetate (PMA) led to enhanced NETosis when cells were pre-treated with this compound. This suggests its role in promoting inflammatory responses through neutrophil activation .

Case Study 2: Phospholipid Metabolism

Research involving human polymorphonuclear leukocytes demonstrated that this compound is metabolized into various lipid species upon stimulation, indicating its dynamic role in phospholipid metabolism and cellular signaling pathways .

Data Tables

特性

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUSFCFZBREELS-WWBBCYQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099483 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86288-11-1 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86288-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086288111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine in PAF biosynthesis, as highlighted in the research?

A1: The research paper states that this compound serves as a substrate for phospholipase A2 in the HL60 cell line []. This enzymatic reaction leads to the production of lyso-PAF, a precursor molecule in the remodeling pathway of PAF biosynthesis. The study demonstrates that the specific activity of phospholipase A2, acting on this compound, undergoes changes during granulocytic differentiation, indicating its importance in PAF production within these cells.

Q2: The study mentions that lymphoid cell lines like Daudi and Jurkat do not express enzymes like phospholipase A2, which act on this compound. What is the implication of this finding?

A2: The absence of phospholipase A2 activity towards this compound in lymphoid cell lines suggests that these cells might not utilize the same remodeling pathway as myeloid cells for PAF biosynthesis []. This difference in enzyme expression and metabolic pathways highlights a key distinction between myeloid and lymphoid cells in their ability to produce PAF. This finding contributes to our understanding of the specific roles and functions of PAF within different cell types of the immune system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。